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molecular formula C7H13NO2 B8538935 5-(n-Propyloxy)-pyrrolidin-2-one

5-(n-Propyloxy)-pyrrolidin-2-one

Cat. No. B8538935
M. Wt: 143.18 g/mol
InChI Key: QPBUKZHFIMVDBV-UHFFFAOYSA-N
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Patent
US04810722

Procedure details

To a mixture of 28.64 g of succinimide and of 1200 cm3 of N-propanol, cooled to -7° C., 7 g of sodium bobohydride is added. This is agitated for 4 hours at -7° to 0° C., while adding every 15 minutes 15 drops of a 2N solution of hydrochloric acid in N-propanol. The mixture is then taken to a pH of about 2 by adding a 2N solution of hydrochloric acid in N-propanol, agitated for 1 hour at about 0° C., then returned to pH 7 by the addition of a saturated solution of potassium hydroxide in N-propanol. After allowing a return to ambient temperature, the solvent is evaporated off under reduced pressure. The residue is extracted with 550 cm3 of chloroform, filtered, the organic solution is washed with water, dried and the solvent is evaporated under reduced pressure. 27.5 g of the expected product is obtained. m.p. 52°-54° C.
Quantity
28.64 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[Na].Cl.[OH-].[K+].[CH3:12][CH2:13][CH2:14]O>>[O:7]=[C:1]1[CH2:2][CH2:3][CH:4]([O:6][CH2:12][CH2:13][CH3:14])[NH:5]1 |f:3.4,^1:7|

Inputs

Step One
Name
Quantity
28.64 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
CCCO
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
[Na]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCO
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCO

Conditions

Stirring
Type
CUSTOM
Details
This is agitated for 4 hours at -7° to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
agitated for 1 hour at about 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with 550 cm3 of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the organic solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NC(CC1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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